

# A Comparative Guide to PTP1B Inhibitors: DPM-1001 vs. Trodusquemine (MSI-1436)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DPM-1001  |           |
| Cat. No.:            | B12372842 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a highly validated therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2] Inhibition of PTP1B enhances insulin and leptin signaling, offering a promising strategy to combat these conditions.[2][3] This guide provides an objective comparison of two notable PTP1B inhibitors: the well-studied trodusquemine (MSI-1436) and the newer analog, **DPM-1001**.

### **Overview and Mechanism of Action**

Trodusquemine (MSI-1436) is a naturally occurring aminosterol originally isolated from the spiny dogfish.[4] It functions as a non-competitive, allosteric inhibitor of PTP1B.[4][5] Its mechanism involves binding to a C-terminal, non-catalytic region of the enzyme, inducing a conformational change that inhibits its activity.[6] This allosteric approach provides high selectivity for PTP1B over other protein tyrosine phosphatases, such as its closest homolog, TCPTP.[7][8] Trodusquemine has demonstrated a wide range of effects in preclinical models, including appetite suppression, weight loss, improved glucose metabolism, and neuroprotective properties.[4][9] It is also capable of crossing the blood-brain barrier.[7]

**DPM-1001** is a synthetic analog of trodusquemine, designed to improve upon its predecessor's drug-like properties.[10][11] It also acts as a potent and specific inhibitor of PTP1B.[12] Notably, **DPM-1001**'s development focused on achieving oral bioavailability, a significant limitation of trodusquemine.[10][13] In addition to PTP1B inhibition, **DPM-1001** functions as a potent and



selective copper chelator.[13][14] This dual activity is being explored for therapeutic potential in conditions associated with copper accumulation, such as Wilson's disease.[13][14] The copper chelation has also been shown to enhance its potency as a PTP1B inhibitor.[10]

## **Comparative Performance Data**

The following tables summarize key quantitative data for **DPM-1001** and trodusquemine, based on available preclinical studies.

| Parameter            | DPM-1001                                                       | Trodusquemine<br>(MSI-1436)                                           | Reference(s)   |
|----------------------|----------------------------------------------------------------|-----------------------------------------------------------------------|----------------|
| Mechanism of Action  | Non-competitive, Allosteric Inhibitor; Copper Chelator         | Non-competitive,<br>Allosteric Inhibitor                              | [5][10][12]    |
| PTP1B IC50           | 100 nM (with 30-min pre-incubation) 600 nM (no pre-incubation) | ~600 nM - 1 μM                                                        | [7][8][12][15] |
| Selectivity          | Specific for PTP1B                                             | ~200-fold selective for<br>PTP1B over TCPTP<br>(IC50 ~224 µM)         | [7][8][10]     |
| Oral Bioavailability | Orally bioavailable                                            | Poor oral<br>bioavailability<br>(requires IV or IP<br>administration) | [7][10][13]    |
| Blood-Brain Barrier  | Penetrant                                                      | Penetrant                                                             | [7][14]        |

Table 1: Comparison of In Vitro and Pharmacokinetic Properties.



| In Vivo Model                     | DPM-1001 Effect                                                                                              | Trodusquemine<br>(MSI-1436) Effect                                                              | Reference(s) |
|-----------------------------------|--------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|--------------|
| Diet-Induced Obesity<br>(Mice)    | 5% decrease in body<br>weight (5 mg/kg,<br>daily). Improved<br>glucose tolerance and<br>insulin sensitivity. | Suppresses appetite, promotes weight loss, and rescues hyperglycemia.                           | [4][10][12]  |
| Metabolic Syndrome                | Enhances insulin and leptin signaling.                                                                       | Ameliorates metabolic syndrome, corrects hepatic steatosis.                                     | [4][10]      |
| Atherosclerosis<br>(LDLR-/- Mice) | Not explicitly reported.                                                                                     | Attenuates atherosclerotic plaque formation. Reduces circulating cholesterol and triglycerides. | [16]         |
| Wilson's Disease<br>(Mouse Model) | Lowers copper levels in liver and brain.                                                                     | Not applicable.                                                                                 | [13]         |

Table 2: Comparison of Preclinical In Vivo Efficacy.

## **Signaling Pathway Inhibition**

Both **DPM-1001** and trodusquemine enhance signaling cascades downstream of the insulin receptor (IR) and leptin receptor (LR) by preventing their dephosphorylation by PTP1B. This action restores cellular sensitivity to insulin and leptin, which is often blunted in metabolic diseases.







# Experimental Workflow for PTP1B IC50 Assay 1. Prepare Reagents (PTP1B Enzyme, pNPP Substrate, Inhibitor Dilutions) 2. Pre-incubate PTP1B with Inhibitor/Vehicle (e.g., 30 min, RT) 3. Initiate Reaction (Add pNPP Substrate) 4. Incubate (e.g., 60 min, 37°C) 5. Stop Reaction (Add NaOH) 6. Measure Absorbance (405 nm)

Click to download full resolution via product page

7. Calculate % Inhibition and Determine IC50

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Anticancer Research [ar.iiarjournals.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Trodusquemine Wikipedia [en.wikipedia.org]
- 5. Facebook [cancer.gov]
- 6. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine [mdpi.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. DPM-1001 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 14. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate DPM-1001 for the Treatment of Wilson Disease - BioSpace [biospace.com]
- 15. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR-/- mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to PTP1B Inhibitors: DPM-1001 vs. Trodusquemine (MSI-1436)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372842#dpm-1001-versus-trodusquemine-msi-1436-for-ptp1b-inhibition]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com